molecular formula C9H10BrNO B067623 6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine CAS No. 188947-79-7

6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine

Cat. No.: B067623
CAS No.: 188947-79-7
M. Wt: 228.09 g/mol
InChI Key: FZYXJDPNHUFKLO-UHFFFAOYSA-N
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Description

6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine is an organic compound belonging to the benzoxazine family. This compound is characterized by a benzene ring fused with an oxazine ring, which contains a bromine atom at the 6th position and a methyl group at the 4th position. It is a white or off-white solid that can dissolve in water under certain conditions .

Scientific Research Applications

6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of polymers and other industrial chemicals.

Safety and Hazards

While specific safety and hazard information for 6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine is not available, similar compounds have been noted to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine typically involves a series of organic reactions. One common method includes the bromination of 4-methyl-2,3-dihydro-1,4-benzoxazine. This process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, ensuring consistent production quality .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxazines, while oxidation and reduction can produce different oxidized or reduced derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-4-methyl-2,3-dihydro-1,4-benzoxazine
  • 7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one
  • 4-Methyl-2,3-dihydro-1,4-benzoxazine

Uniqueness

6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine is unique due to the presence of the bromine atom at the 6th position, which can significantly influence its chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

6-bromo-4-methyl-2,3-dihydro-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-11-4-5-12-9-3-2-7(10)6-8(9)11/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZYXJDPNHUFKLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70441769
Record name 6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188947-79-7
Record name 6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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